DK-139 is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. It is classified as a thiazolidinone derivative, which is part of a broader category of compounds known for their diverse biological activities. The compound has been studied for its interaction with various molecular targets, including those involved in inflammatory pathways.
DK-139 was synthesized from thiosemicarbazone DKI1, which itself is derived from benzaldehyde and thiosemicarbazide. The synthesis process involves several steps, including the transformation of DKI1 into thiazolidin-4-one DKI36 using methyl 2-chloroacetate. Subsequent reactions yield the final compound DK-139 through a Knoevenagel condensation reaction with aromatic aldehydes . This compound falls under the classification of heterocyclic organic compounds, specifically thiazolidinones, which are known for their pharmacological properties.
The synthesis of DK-139 involves multiple steps:
The molecular structure of DK-139 can be characterized by its thiazolidinone core, which typically features a five-membered ring containing sulfur and nitrogen atoms. The compound's stereochemistry has been studied using two-dimensional nuclear magnetic resonance spectroscopy and density functional theory calculations to determine its lowest energy conformers. The conformational analysis indicates that the exo isomer is more stable than the endo isomer by approximately 3 kcal/mol .
DK-139 exhibits reactivity typical of thiazolidinones, participating in various chemical reactions that can modify its structure or enhance its biological activity. Notably, it has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells pathway in microglial cells. This inhibition occurs through the blockade of IκB kinase activity, which prevents the translocation of NF-κB to the nucleus upon stimulation with lipopolysaccharides .
The mechanism by which DK-139 exerts its biological effects primarily involves modulation of inflammatory signaling pathways. Upon treatment with lipopolysaccharides, DK-139 inhibits the activation of NF-κB by preventing its phosphorylation and subsequent nuclear translocation. This action results in decreased expression of pro-inflammatory cytokines and mediators in microglial cells.
DK-139 exhibits several notable physical and chemical properties:
DK-139 has potential applications in scientific research and therapeutic development:
DK-139 (chemical name: 2-hydroxy-3',5,5'-trimethoxychalcone) represents a strategically engineered synthetic chalcone derivative designed to modulate neuroinflammatory pathways. Chalcones, open-chain flavonoids bearing two aromatic rings linked by an α,β-unsaturated ketone moiety, serve as privileged scaffolds in medicinal chemistry due to their structural versatility and diverse bioactivities [1] [2]. DK-139 emerged from systematic structure-activity relationship (SAR) studies aiming to optimize the anti-inflammatory efficacy of natural chalcones. Its development responds to the urgent need for targeted therapies against chronic inflammatory conditions—particularly neuroinflammatory components of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s), where unresolved inflammation drives pathological progression [4] [6]. Unlike broad-spectrum anti-inflammatory agents, DK-139 exhibits selective inhibition of key signaling nodes within the Toll-like receptor 4 (TLR4) cascade, positioning it as a mechanistically focused candidate for further investigation.
Molecular Structure & Key Features:DK-139 is chemically defined as (E)-3-(3,5-dimethoxyphenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one [1] [2]. Its structure incorporates deliberate modifications critical to its bioactivity:
Physicochemical Properties:While detailed logP or solubility data were not provided in the sources, the presence of three methoxy groups increases lipophilicity relative to hydroxyl-rich natural chalcones, potentially improving blood-brain barrier penetrance—a key consideration for neuroactive agents [1] [6]. Spectroscopic characterization (e.g., NMR, MS) confirmed the structure during synthesis, though specific spectral data were not elaborated in the available literature.
Structural Comparison to Natural Chalcones:Table 1: Structural Features of DK-139 vs. Representative Bioactive Chalcones
Compound | Ring A Substitution | Ring B Substitution | Key Bioactivity |
---|---|---|---|
DK-139 | 2-OH, 5-OCH₃ | 3,5-diOCH₃ | TLR4/NF-κB inhibition |
Isobavachalcone | 2,4-diOH | 3,4-diOCH₃ | Akt inhibition [1] |
Xanthohumol | 6'-OH,4'-OCH₃ | 2'-OH,6'-prenyl | Antioxidant/anti-cancer |
Butein | 2',4',6'-triOH | 3,4-diOH | JAK/STAT inhibition |
DK-139’s design specifically retains the 3',5'-dimethoxy motif on Ring B—identified as essential for maximal NF-κB suppression—while optimizing Ring A for target engagement [2] [6]. Computational docking studies confirm its ability to form four hydrogen bonds with Akt (see Section 1.3), distinguishing it from natural analogs like isobavachalcone, which interacts with 14 hydrophobic residues [1].
The rational design of DK-139 stems from decades of research into chalcone pharmacophores:
Key drivers for DK-139’s development included:
DK-139 exhibits a multi-tiered inhibitory mechanism against TLR4-driven inflammation, empirically validated in BV2 microglial cells and primary microglia:
Mechanism of Action:
Table 2: Key Effects of DK-139 on Inflammatory Signaling in Microglia
Target/Pathway | Effect of DK-139 | Functional Consequence |
---|---|---|
TLR4 activation | ↓ (~70–90% at 20 μM) | Reduced initiation of inflammation |
Akt phosphorylation | Complete inhibition post-LPS challenge | Blocked IKK activation |
IκBα degradation | ↓ | Retention of NF-κB in cytoplasm |
p65/RelA nuclear translocation | Prevented (immunofluorescence) | Suppressed transcription of NF-κB genes |
NO production | ↓ (dose-dependent) | Reduced neurotoxicity |
Broader Therapeutic Implications:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2